4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide
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Overview
Description
4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide typically involves multiple steps. The initial step often includes the preparation of the benzoxadiazole core, followed by the introduction of the chloro and nitro groups. Subsequent steps involve the attachment of the amino group and the sulfonamide moiety. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like methanol and dimethyl sulfoxide, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation, but they generally require controlled temperatures, inert atmospheres, and specific pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted benzoxadiazole compounds .
Scientific Research Applications
4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and as a labeling agent for biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide include:
- 4-chloro-7-nitrobenzofurazan
- 4-fluoro-7-nitro-2,1,3-benzoxadiazole
- 4-nitro-7-piperazino-2,1,3-benzoxadiazole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific reactivity and properties. This makes it particularly useful in applications requiring precise chemical modifications and interactions.
Properties
IUPAC Name |
4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN7O7S/c1-31-14-8-13(21-18(22-14)32-2)25-34(29,30)10-5-3-9(4-6-10)20-12-7-11(19)15-16(24-33-23-15)17(12)26(27)28/h3-8,20H,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOHFNHQEHHXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC3=C(C4=NON=C4C(=C3)Cl)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN7O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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